Necrostatin-7

概要

説明

ネクロスタチン-7は、ネクローシスに形態学的に類似したプログラム細胞死の一形態であるネクロプトーシスの小分子阻害剤です。ネクロプトーシスはアポトーシスとは異なり、受容体相互作用タンパク質キナーゼによって媒介されます。 ネクロスタチン-7は、ネクロプトーシスの強力な阻害剤として特定されており、特に生物学と医学の分野におけるさまざまな科学研究アプリケーションで有望な結果を示しています .

準備方法

合成経路と反応条件

ネクロスタチン-7の合成は、コア構造の調製から始まり、その後官能基が導入される複数のステップを伴います。合成経路は通常、以下のステップを含みます。

- 一連の縮合反応によるコア構造の形成。

- 置換反応による官能基の導入。

- 結晶化またはクロマトグラフィーによる最終生成物の精製と単離 .

工業生産方法

ネクロスタチン-7の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。主な考慮事項には、溶媒の選択、温度制御、反応時間などがあります。 工業生産には、最終製品の一貫性と安全性を確保するための厳格な品質管理対策も含まれています .

化学反応解析

反応の種類

ネクロスタチン-7は、以下を含むさまざまな化学反応を受けます。

酸化: ネクロスタチン-7は、特定の条件下で酸化されて、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、ネクロスタチン-7の官能基を変性させて、その化学的性質を変える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ネクロスタチン-7の酸化は、生物学的活性を変化させた酸化誘導体の形成につながる可能性があります .

科学研究アプリケーション

ネクロスタチン-7は、以下を含む幅広い科学研究アプリケーションを持っています。

生物学: ネクロプトーシスのメカニズムとそのさまざまな生物学的プロセスにおける役割を研究するために使用されます。

医学: ネクロスタチン-7は、神経変性疾患、心筋虚血再灌流障害、特定のがんなど、ネクロプトーシスが役割を果たす疾患の治療に可能性を示しています.

化学反応の分析

Types of Reactions

Necrostatin-7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.

Substitution: Substitution reactions are commonly used to introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

科学的研究の応用

Necrostatin-7 (Nec-7) is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is independent of caspases and resembles unregulated necrosis . Research indicates that Nec-7 is structurally distinct from other necrostatins and has potential therapeutic applications, particularly in bone diseases .

Inhibition of Osteoclast Formation and Bone Resorption

Nec-7 has demonstrated the ability to suppress osteoclast formation and bone resorption induced by the receptor activator of nuclear factor (NF)-κB ligand (RANKL) . It achieves this without affecting the survival and growth of osteoclast precursor cells supported by macrophage colony-stimulating factor (M-CSF) .

- Mechanism of Action Nec-7 inhibits the RANK to nuclear factor of activated T cells c1 (NFATc1) signaling pathway without affecting MAPK or NF-κB activation .

- Impact on Osteoclastogenic Genes Nec-7 significantly reduces the levels of RANKL-induced osteoclastogenic marker genes, such as cathepsin K .

- Rescue Experiments Lentiviral expression of RANK in bone marrow-derived macrophages restores osteoclastogenesis and NFATc1 amplification in Nec-7-treated cells .

Potential Therapeutic Strategies for Bone Disease

By understanding the molecular mechanisms through which Nec-7 inhibits the RANK-NFATc1 signaling axis, new therapeutic strategies for bone diseases may be developed .

Radiosensitization Strategy for Cancer Therapy

Necroptosis induction can be a strategy for cancer therapy. Radiation resistance can occur in residual tumors after radiotherapy, but FDX1 and LIAS, key regulators of cuproptosis, can be upregulated in residual tumours following radiotherapy, conferring the increased sensitivity to cuproptosis . A copper-containing nanocapsule releases copper ions upon exposure to ionizing radiation, overcoming acquired radiation resistance and activating a robust abscopal effect .

Other Necrostatin-1 applications

Necrostatin-1 also suppresses necroptosis and inhibits other cell death pathways such as ferroptosis, apoptosis, and pyroptosis . Necrostatin-1 has demonstrated pharmacological activities, including anti-cancer, anti-osteoporosis, anti-glaucoma, anti-periodontitis, anti-osteoarthritis, and protective effects on the kidneys, lungs, liver, heart, and nervous system .

Data Table: Effects of Nec-7 on Osteoclastogenesis

Inhibition of RANKL-Induced Osteoclastogenesis

- Objective To investigate the impact of Nec-7 on RANKL-induced osteoclastogenesis and bone resorption .

- Methods Bone marrow-derived macrophages were treated with RANKL in the presence or absence of Nec-7. Osteoclast formation was assessed by TRAP staining, and bone resorption was evaluated using an in vitro resorption assay .

- Results Nec-7 significantly suppressed RANKL-induced osteoclastogenesis and bone resorption. The expression of osteoclastogenic marker genes, such as cathepsin K, was also reduced .

- Nec-7 inhibits osteoclast formation and function by targeting the RANK-NFATc1 signaling pathway .

Potential in Amyotrophic Lateral Sclerosis (ALS)

Necroptosis is the key mechanism of neurodegeneration in both sporadic and familial types of amyotrophic lateral sclerosis (ALS) . Astrocytes from ALS cases can cause neuronal death by necroptosis in a RIPK1-dependent manner, and Necrostatin-1 was shown to abrogate mouse motor neuron loss in ALS .

Traumatic Brain Injury

作用機序

ネクロスタチン-7は、受容体相互作用タンパク質キナーゼ、特に受容体相互作用タンパク質キナーゼ1と受容体相互作用タンパク質キナーゼ3の活性を阻害することによって効果を発揮します。これらのキナーゼは、ネクロプトーシスシグナル伝達経路の重要な構成要素です。 これらのキナーゼを阻害することによって、ネクロスタチン-7は、ネクロソーム複合体の形成とそれに続くネクロプトーシス細胞死の実行を阻止します .

類似の化合物との比較

類似の化合物

ネクロスタチン-1: ネクロプトーシスの別の強力な阻害剤ですが、化学構造と作用機序が異なります。

ネクロスタチン-3: ネクロスタチン-1に似ていますが、効力と選択性を高める修飾が施されています。

ネクロスタチン-5: 独自の特性を持つ、構造的に異なるネクロプトーシス阻害剤.

ネクロスタチン-7の独自性

ネクロスタチン-7は、その構造と細胞死の他の形態に影響を与えることなくネクロプトーシスを阻害する能力においてユニークです。 その独特の化学構造により、受容体相互作用タンパク質キナーゼと特異的に相互作用することができ、ネクロプトーシスを研究し、新しい治療薬を開発するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Necrostatin-1: Another potent inhibitor of necroptosis, but with a different chemical structure and mechanism of action.

Necrostatin-3: Similar to necrostatin-1, but with modifications that enhance its potency and selectivity.

Necrostatin-5: A structurally distinct necroptosis inhibitor with unique properties.

Uniqueness of Necrostatin-7

This compound is unique in its structure and its ability to inhibit necroptosis without affecting other forms of cell death. Its distinct chemical structure allows for specific interactions with receptor-interacting protein kinases, making it a valuable tool for studying necroptosis and developing new therapeutic agents .

生物活性

Necrostatin-7 (Nec-7) is a novel small-molecule inhibitor of necroptosis, a regulated form of necrotic cell death that occurs independently of caspases. This compound is part of a series of necrostatins, which have been developed to specifically inhibit necroptosis and potentially mitigate its pathological effects in various diseases. Unlike its predecessors, such as Necrostatin-1 (Nec-1), Nec-7 does not inhibit receptor-interacting protein kinase 1 (RIPK1), which distinguishes its mechanism of action and makes it a unique tool for studying necroptosis.

This compound operates through a different pathway than other necrostatins. While Nec-1 and others target RIPK1 to inhibit necroptosis, Nec-7's specific mechanism remains less defined but is thought to involve interactions with other cellular pathways that regulate cell death and survival. It has been shown to prevent cell death in various models, suggesting that it could be beneficial in conditions characterized by excessive necroptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Nec-7 has revealed critical insights into how modifications to its chemical structure can enhance its potency and selectivity. The following table summarizes key findings from SAR studies:

| Compound | Target | Mechanism of Action | Potency (IC50) | Structural Features |

|---|---|---|---|---|

| Necrostatin-1 | RIPK1 | Inhibits RIPK1 kinase activity | 0.5 µM | T-loop binding |

| Necrostatin-3 | RIPK1 | Indirect inhibition | 2 µM | Distinct binding mode |

| This compound | Not RIPK1 | Potentially targets other pathways | TBD | Unique structural profile |

In Vitro Studies

In vitro studies have demonstrated that Nec-7 effectively prevents necroptosis in various cell types. For instance, in human U937 cells treated with TNF-alpha, Nec-7 significantly reduced cell death compared to untreated controls, indicating its protective role against necrotic cell death pathways.

Case Studies

Several studies have explored the therapeutic potential of Nec-7 in preclinical models:

- Traumatic Brain Injury (TBI) : In a mouse model of TBI, administration of Nec-7 resulted in reduced brain injury markers and improved functional outcomes compared to controls. This suggests a neuroprotective role for Nec-7 in conditions where necroptosis contributes to neuronal loss.

- Ischemic Injury : Research indicated that Nec-7 could attenuate damage in models of ischemic stroke by inhibiting pathways leading to necroptotic cell death, thereby preserving neuronal integrity and function.

- Neurodegenerative Diseases : In models simulating conditions like amyotrophic lateral sclerosis (ALS), Nec-7 exhibited protective effects by reducing neuronal cell death associated with necroptosis.

特性

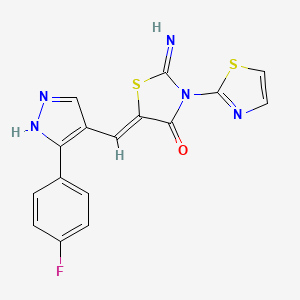

IUPAC Name |

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJGLNVGTJLIRV-KBEFMPHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361283 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351062-08-3 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351062-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Necrostatin-7 exert its cardioprotective effects?

A1: this compound is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that this compound administration prior to permanent coronary occlusion in rats led to:

- Reduced infarct size and scar length in the left ventricle: This suggests this compound may limit the extent of myocardial damage following coronary occlusion. [, , ]

- Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into the specific SAR of this compound, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, this compound." [] This suggests ongoing research focusing on understanding how modifications to the this compound structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.

Q3: What are the potential in vivo applications of this compound based on the current research?

A3: The research primarily highlights the potential of this compound as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。